(2S)-1-(2,2-Dichloroacetyl)-2-pyrrolidinecarbonitrile
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Overview
Description
(2S)-1-(2,2-Dichloroacetyl)-2-pyrrolidinecarbonitrile is a chemical compound with the molecular formula C7H8Cl2N2O. This compound is known for its unique structure, which includes a pyrrolidine ring, a nitrile group, and a dichloroacetyl group. It has various applications in scientific research and industry, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2,2-Dichloroacetyl)-2-pyrrolidinecarbonitrile typically involves the reaction of pyrrolidine with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Pyrrolidine+Dichloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2,2-Dichloroacetyl)-2-pyrrolidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(2S)-1-(2,2-Dichloroacetyl)-2-pyrrolidinecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(2,2-Dichloroacetyl)-2-pyrrolidinecarbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(2,2-Dichloroacetyl)-2-pyrrolidinecarbonitrile: is similar to other pyrrolidine derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C7H8Cl2N2O |
---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
(2S)-1-(2,2-dichloroacetyl)pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H8Cl2N2O/c8-6(9)7(12)11-3-1-2-5(11)4-10/h5-6H,1-3H2/t5-/m0/s1 |
InChI Key |
DOVNXCPGGLNYDR-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(Cl)Cl)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(Cl)Cl)C#N |
Origin of Product |
United States |
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